molecular formula C25H28BrN3O B4264467 6-bromo-2-(4-butylphenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline

6-bromo-2-(4-butylphenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline

Cat. No. B4264467
M. Wt: 466.4 g/mol
InChI Key: KGUSMGVVLRUKFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-bromo-2-(4-butylphenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline is a chemical compound with potential applications in scientific research. This compound belongs to the class of quinoline derivatives and has been shown to exhibit interesting biological properties.

Mechanism of Action

The mechanism of action of 6-bromo-2-(4-butylphenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline is not fully understood. However, it has been proposed that the compound may act by inhibiting the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. It may also act by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
6-bromo-2-(4-butylphenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline has been shown to exhibit interesting biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, as well as the activity of certain enzymes involved in the pathogenesis of Alzheimer's disease. It has also been shown to exhibit antibacterial and antifungal activities.

Advantages and Limitations for Lab Experiments

One advantage of using 6-bromo-2-(4-butylphenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline in lab experiments is its potential to exhibit interesting biological properties, including anticancer, antibacterial, and antifungal activities. However, one limitation of using this compound is its complex synthesis method, which may limit its availability and increase its cost.

Future Directions

There are several future directions for research involving 6-bromo-2-(4-butylphenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline. One direction is to further investigate its mechanism of action, particularly in relation to its ability to inhibit the activity of certain enzymes involved in the pathogenesis of Alzheimer's disease. Another direction is to investigate its potential as a therapeutic agent for cancer and other diseases. Additionally, further studies are needed to optimize the synthesis method of this compound to increase its availability and decrease its cost.

Scientific Research Applications

6-bromo-2-(4-butylphenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline has potential applications in scientific research. It has been shown to exhibit interesting biological properties, including anticancer, antibacterial, and antifungal activities. It has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease.

properties

IUPAC Name

[6-bromo-2-(4-butylphenyl)quinolin-4-yl]-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28BrN3O/c1-3-4-5-18-6-8-19(9-7-18)24-17-22(21-16-20(26)10-11-23(21)27-24)25(30)29-14-12-28(2)13-15-29/h6-11,16-17H,3-5,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGUSMGVVLRUKFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[6-Bromo-2-(4-butylphenyl)quinolin-4-yl](4-methylpiperazin-1-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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